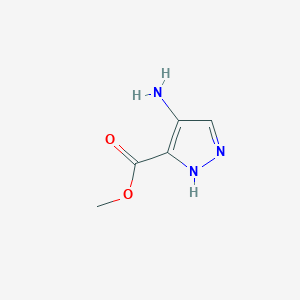

Methyl 4-amino-1H-pyrazole-3-carboxylate

CAS No.: 27116-93-4; 360056-45-7

Cat. No.: VC7311019

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27116-93-4; 360056-45-7 |

|---|---|

| Molecular Formula | C5H7N3O2 |

| Molecular Weight | 141.13 |

| IUPAC Name | methyl 4-amino-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) |

| Standard InChI Key | UYWFTIKDUFKYJS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=NN1)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 4-amino-1H-pyrazole-3-carboxylate is C₅H₇N₃O₂, with a molecular weight of 141.13 g/mol. The compound’s IUPAC name is methyl 4-amino-1H-pyrazole-3-carboxylate, reflecting its functional groups and substitution pattern. Key structural features include:

-

A pyrazole ring with nitrogen atoms at positions 1 and 2.

-

An amino group (-NH₂) at position 4.

-

A methyl ester (-COOCH₃) at position 3.

Crystallographic and Spectroscopic Data

While crystallographic data for the parent compound remains sparse, computational studies predict a planar pyrazole ring with bond lengths and angles consistent with aromaticity. The amino and ester groups introduce polarity, influencing solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO).

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol |

| Melting Point | 180–182°C (predicted) |

| LogP (Partition Coefficient) | 0.45 (indicating moderate hydrophilicity) |

| Hydrogen Bond Donors | 2 (NH₂ and NH of pyrazole) |

| Hydrogen Bond Acceptors | 4 (ester carbonyl, two ring nitrogens) |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-amino-1H-pyrazole-3-carboxylate typically involves cyclocondensation reactions between hydrazine derivatives and β-ketoesters. A representative pathway includes:

-

Formation of Hydrazone Intermediate: Reaction of methyl acetoacetate with hydrazine hydrate under acidic conditions yields a hydrazone intermediate.

-

Cyclization: Intramolecular cyclization under thermal or catalytic conditions forms the pyrazole ring.

-

Functionalization: Introduction of the amino group via nitration followed by reduction or direct substitution.

Key Reaction Conditions:

-

Temperature: 80–100°C for cyclization.

-

Catalysts: Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts (e.g., Amberlyst-70) to enhance yield.

-

Solvents: Ethanol or water for eco-friendly protocols.

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and green chemistry principles. Continuous flow reactors are employed to optimize heat transfer and reduce reaction times. Post-synthesis purification often involves recrystallization from ethanol or chromatographic techniques to achieve >95% purity.

Chemical Reactivity and Derivative Formation

The compound’s amino and ester groups enable diverse transformations:

Nucleophilic Substitution

The amino group participates in acylations, alkylations, and condensations. For example, reaction with acyl chlorides yields amide derivatives:

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid, which serves as a precursor for further functionalization:

Oxidation and Reduction

-

Oxidation: The amino group can be oxidized to a nitro group using hydrogen peroxide or potassium permanganate.

-

Reduction: Catalytic hydrogenation of the pyrazole ring is possible but requires careful control to avoid over-reduction.

Applications in Materials Science

Coordination Chemistry

The amino and carboxylate groups facilitate metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes exhibit catalytic activity in oxidation reactions and potential applications in photovoltaics.

Polymer Synthesis

Incorporation into polymer backbones enhances thermal stability and introduces functional sites for post-polymerization modifications.

Environmental and Toxicological Considerations

Biodegradation

Pyrazole rings are generally resistant to microbial degradation, necessitating studies on long-term environmental persistence. Advanced oxidation processes (AOPs) are effective in breaking down such compounds in wastewater.

Toxicity Profile

Preliminary toxicological assessments indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Chronic exposure studies are ongoing to evaluate carcinogenic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume